molecular formula C13H10N2O2 B1524538 4-(1,3-Benzoxazol-2-yloxy)aniline CAS No. 1179761-73-9

4-(1,3-Benzoxazol-2-yloxy)aniline

Cat. No.: B1524538
CAS No.: 1179761-73-9
M. Wt: 226.23 g/mol
InChI Key: MCQYHZVIZDWZLQ-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yloxy)aniline, also known as BOA, is a heterocyclic organic compound. It has a linear formula of C13H10N2O and a molecular weight of 226.23 g/mol.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C13H10N2O . The compound has a molecular weight of 210.237 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved data, benzoxazole derivatives have been studied for their reactivity .

Scientific Research Applications

Synthesis of Novel Compounds

  • Antimicrobial Activity : Novel quinazolinone derivatives were synthesized using primary aromatic amines, including aniline, demonstrating antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

  • Antihypertensive Activity : Synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones demonstrated antihypertensive activity, indicating its potential in medicinal chemistry for treating hypertension (Clark et al., 1983).

  • Anticancer and Antidiabetic Activities : A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds were synthesized and evaluated for antidiabetic, anti-inflammatory, and anticancer activities, highlighting the chemical's versatility in drug development (Kavitha, Kannan, & Gnanavel, 2016).

Polymer and Materials Science

  • Electroactive Benzoxazines : The synthesis of electroactive aniline-dimer-based benzoxazines for corrosion-resistant coatings showcases the application in materials science, particularly in developing advanced coatings with superior corrosion resistance properties (Li et al., 2018).

  • Curing Kinetics of Phenolic Resins : Studies on the curing reactions of benzoxazine precursors for processing into phenolic parts reveal the chemical's significance in polymer chemistry, offering insights into manufacturing processes with environmental and health considerations (Ishida & Rodríguez, 1995).

  • Flame-Retardant Polymers : The development of sulfur-containing and bio-based benzoxazines without flame retardant additives points to the creation of intrinsically noncombustible polymers, marking an advancement in the field of fire-resistant materials (Lyu, Zhang, & Ishida, 2020).

Safety and Hazards

According to the safety data sheet, 4-(1,3-Benzoxazol-2-yloxy)aniline may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzoxazole derivatives, including 4-(1,3-Benzoxazol-2-yloxy)aniline, have been the focus of research due to their wide range of pharmacological activities . Future research may continue to explore the synthesis, properties, and potential applications of these compounds .

Mechanism of Action

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQYHZVIZDWZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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